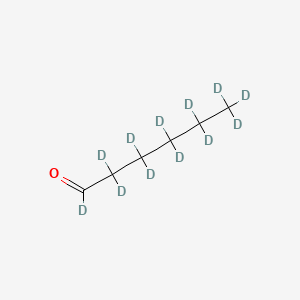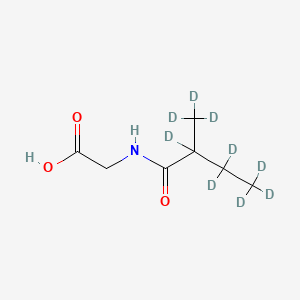
Hexanal-d12
Übersicht
Beschreibung
Hexanal-d12, also known as 1,2,2,3,3,4,4,5,5,6,6,6-dodecadeuteriohexan-1-one, is a deuterated form of hexanal. It is a stable isotope-labeled compound where all hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexanal-d12 is typically synthesized by reacting hexanal with deuterium-containing reagents. One common method involves the use of sodium deuteride (NaD) or deuterium gas (D2) in the presence of a catalyst to replace the hydrogen atoms in hexanal with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high isotopic purity and yield. The reaction is typically carried out in a deuterated solvent to facilitate the exchange of hydrogen atoms with deuterium .
Analyse Chemischer Reaktionen
Types of Reactions: Hexanal-d12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to hexanoic acid-d12 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to hexanol-d12 using reducing agents like lithium aluminum deuteride (LiAlD4).
Substitution: this compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum deuteride (LiAlD4), sodium borodeuteride (NaBD4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Hexanoic acid-d12.
Reduction: Hexanol-d12.
Substitution: Depending on the nucleophile, various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Hexanal-d12 is widely used in scientific research due to its deuterium labeling. Some key applications include:
Mass Spectrometry: Used as an internal standard for quantitative analysis of volatile organic compounds.
NMR Spectroscopy: Employed to study molecular structures and dynamics due to its distinct deuterium signals.
Lipid Oxidation Studies: Utilized to investigate lipid oxidation processes in food and biological samples.
Pharmaceutical Research: Helps in the study of drug metabolism and pharmacokinetics by tracking deuterium-labeled metabolites
Wirkmechanismus
The mechanism of action of Hexanal-d12 is primarily related to its role as a labeled compound in analytical techniques. In mass spectrometry, this compound serves as an internal standard, allowing for accurate quantification of analytes by comparing the intensity of its deuterium-labeled peaks with those of the target compounds. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and interactions .
Vergleich Mit ähnlichen Verbindungen
Hexanal-d12 is unique due to its complete deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexanal: The non-deuterated form of this compound.
Heptanal-d14: A deuterated aldehyde with a longer carbon chain.
Octanal-d16: Another deuterated aldehyde with an even longer carbon chain.
Compared to these compounds, this compound offers specific advantages in terms of isotopic purity and the ability to serve as a precise internal standard in analytical applications.
Eigenschaften
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,6-dodecadeuteriohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARKCYVAAOWBJS-PSDCQUMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747890 | |
| Record name | (~2~H_12_)Hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-74-3 | |
| Record name | (~2~H_12_)Hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXANAL-D12 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)
